1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
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Overview
Description
Preparation Methods
The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves several steps. The key synthetic route includes the reaction of cytosine with an appropriate phosphonate ester under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified nucleoside analogs with altered functional groups .
Scientific Research Applications
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of viral infections and certain types of cancer.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
Mechanism of Action
The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By inhibiting this enzyme, the compound effectively prevents the proliferation of the virus .
Comparison with Similar Compounds
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is similar to other nucleoside analogs such as cidofovir and acyclovir. it is unique in its specific structure, which includes an ethylphosphonomethoxy group that enhances its stability and bioavailability. Similar compounds include:
Cidofovir: Another nucleoside analog with antiviral properties.
Acyclovir: A widely used antiviral agent for the treatment of herpes simplex virus infections.
This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
1312776-50-3 |
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Molecular Formula |
C10H18N3O6P |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1 |
InChI Key |
VLXLHNRGQDFHAA-QMMMGPOBSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Origin of Product |
United States |
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